2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidinone core fused with a cyclohexene ring. Key structural elements include:
- A 4-bromophenyl group at position 3 of the pyrimidinone ring.
- A sulfanyl (-S-) linkage at position 2, connecting to an acetamide side chain.
- An N-(4-ethoxyphenyl) group as the acetamide substituent.
Its structural complexity allows for diverse interactions with biological targets, influenced by substituent electronic and steric effects.
Properties
Molecular Formula |
C26H24BrN3O3S2 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H24BrN3O3S2/c1-2-33-19-13-9-17(10-14-19)28-22(31)15-34-26-29-24-23(20-5-3-4-6-21(20)35-24)25(32)30(26)18-11-7-16(27)8-12-18/h7-14H,2-6,15H2,1H3,(H,28,31) |
InChI Key |
WNRSILSIAUXBMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common approach is the nucleophilic addition and subsequent cyclization to form the hexahydrobenzothieno pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research settings. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-ethoxyphenyl)acetamide is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions could modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous derivatives (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural and Electronic Analysis
Core Modifications
- Methoxy vs. Ethoxy: Ethoxy groups (as in the target compound) exhibit stronger electron-donating effects than methoxy, increasing resonance stabilization of the pyrimidinone ring .
Acetamide Substituents
- Halogenated Aromatics : Dichlorophenyl (476484-23-8) and fluorophenyl (CID 1845250) substituents introduce electronegative regions, enhancing dipole-dipole interactions but risking metabolic instability .
- Alkyl vs. Aryl : Methyl or ethyl groups (e.g., 477313-48-7) improve lipid solubility but may reduce water solubility, impacting bioavailability .
Conformational Stability
- Crystal structure analyses of analogs (e.g., N-(4-Bromophenyl)acetamide derivatives) reveal that dihedral angles between aromatic rings and acetamide groups influence packing efficiency and intermolecular hydrogen bonding . For instance, the 4-ethoxyphenyl group in the target compound likely induces a dihedral angle >60°, optimizing crystal lattice stability .
Biological Activity
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C25H20BrN5O2S2
- Molecular Weight : 566.49 g/mol
Structural Features
The structure includes:
- A bromophenyl group which is known for enhancing biological activity.
- A benzothieno-pyrimidine core which contributes to its pharmacological properties.
- A sulfanyl group that may play a role in its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of benzothieno-pyrimidines have shown efficacy against various bacterial strains.
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate Inhibition | |
| Pseudomonas aeruginosa | Significant Inhibition |
In a study assessing the antibacterial activity of related compounds, it was found that certain derivatives exhibited minimum inhibitory concentration (MIC) values suggesting potential as antibacterial agents.
Antioxidant Activity
The antioxidant potential of similar compounds is significant. The ability to scavenge free radicals can be quantitatively assessed using the DPPH assay:
- DPPH Scavenging Activity : Compounds showed varying degrees of inhibition, indicating their potential as antioxidants.
Cytotoxicity and Anticancer Activity
Preliminary studies on related compounds have indicated cytotoxic effects against cancer cell lines. The mechanisms often involve the induction of apoptosis in cancer cells:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer).
- Findings : Induced apoptosis through caspase activation pathways.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of benzothieno-pyrimidine derivatives and evaluated their biological activities. The compound in focus demonstrated promising results against Gram-negative bacteria and showed moderate antioxidant properties.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to specific protein targets involved in cancer progression. Results indicated favorable binding energies, suggesting potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
